Naphthalene-2,6-diamine

Vue d'ensemble

Description

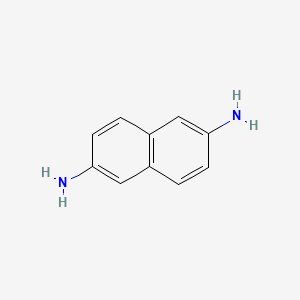

Naphthalene-2,6-diamine, also known as 2,6-diaminonaphthalene, is an organic compound with the molecular formula C10H10N2. It is a derivative of naphthalene, where two amino groups are substituted at the 2 and 6 positions of the naphthalene ring. This compound is a white solid that tends to air-oxidize and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Naphthalene-2,6-diamine can be synthesized through several methods. One common method involves the reduction of 2,6-dinitronaphthalene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete reduction of the nitro groups to amino groups .

Industrial Production Methods: In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Naphthalene-2,6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.

Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: N-substituted naphthalene derivatives.

Applications De Recherche Scientifique

Table 1: Synthesis Methods of Naphthalene-2,6-diamine

| Method | Description |

|---|---|

| Reduction of Dinitronaphthalene | Hydrogenation in the presence of a catalyst under high pressure and temperature |

| Alternative Catalytic Systems | Various methods utilizing different catalysts or precursors |

Applications in Scientific Research

This compound has a broad spectrum of applications across different fields:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing dyes, pigments, and polymers. Its ability to participate in electrophilic substitution reactions makes it valuable in creating complex organic molecules.

Biology

- Fluorescent Probes : The compound is utilized in studies involving enzyme interactions and as a fluorescent probe for detecting biological molecules. Its fluorescent properties allow researchers to visualize biological processes at the molecular level.

Medicine

- Potential Anticancer Agent : Research indicates that this compound may intercalate with DNA, inhibiting cancer cell growth by disrupting normal DNA function. This property is being investigated for developing new cancer therapies.

Industry

- High-Performance Polymers : It is used in producing high-performance polymers due to its thermal stability and mechanical properties. The compound's unique structure allows it to enhance the properties of polymer matrices.

Table 2: Applications of this compound

| Field | Application Description |

|---|---|

| Chemistry | Precursor for dyes, pigments, and polymer synthesis |

| Biology | Fluorescent probes for biological molecule detection |

| Medicine | Investigated as an anticancer agent |

| Industry | Production of high-performance polymers |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

- Anticancer Research : A study explored its ability to intercalate with DNA, demonstrating potential mechanisms by which it could inhibit cancer cell proliferation. The planar structure allows it to insert between DNA base pairs effectively.

- Polymer Development : Research into hybrid organic-inorganic perovskites has utilized naphthalene spacers to enhance optical properties in materials designed for electronic applications. The incorporation of this compound has shown promise in improving light-emitting characteristics.

- Environmental Studies : Investigations into the environmental impact of naphthalene compounds have revealed its presence as a pollutant and its implications for human health, particularly regarding respiratory effects linked to exposure.

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer | Intercalation with DNA inhibits cancer cell growth |

| Polymer Properties | Enhanced optical properties in hybrid materials |

| Environmental Impact | Naphthalene exposure linked to respiratory health issues |

Mécanisme D'action

The mechanism of action of naphthalene-2,6-diamine involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This intercalation is facilitated by the planar structure of the naphthalene ring, which allows it to insert between the base pairs of the DNA helix . Additionally, the amino groups can form hydrogen bonds with the DNA, further stabilizing the complex .

Comparaison Avec Des Composés Similaires

- 1,2-Diaminonaphthalene

- 1,3-Diaminonaphthalene

- 1,4-Diaminonaphthalene

- 1,5-Diaminonaphthalene

- 1,8-Diaminonaphthalene

- 2,3-Diaminonaphthalene

- 2,7-Diaminonaphthalene

Uniqueness: Naphthalene-2,6-diamine is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and interaction with other molecules. This positioning allows for specific types of substitution reactions and interactions with biological molecules that are not possible with other isomers .

Activité Biologique

Naphthalene-2,6-diamine (C10H10N2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its antitumor properties, anti-inflammatory effects, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring system substituted with two amino groups at the 2 and 6 positions. This structure contributes to its ability to interact with various biological targets, including DNA and enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. In particular, a series of naphthalimide-diamine conjugates were synthesized and evaluated for their in vitro antitumor activity against several cancer cell lines.

Key Findings:

- Compound 7f : Exhibited potent antitumor activity against human leukemia (K562) and colon cancer (HCT116) cell lines. It induced cell cycle arrest in the G2/M phase and triggered apoptosis in HepG2 cells .

- Mechanism : The binding of these compounds to DNA was primarily through intercalation between base pairs, which is crucial for their antitumor efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7f | K562 | 0.5 | DNA intercalation |

| 7f | HCT116 | 0.4 | DNA intercalation |

| Control | Amonafide | 0.6 | Reference |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit key pro-inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and cytokines like IL-6 and TNF-α.

Key Findings:

- Selectivity : The compound showed high selectivity for COX-2 inhibition with an IC50 value of 0.04 µM, comparable to the commercially available COX-2 inhibitor Celecoxib .

- Mechanism : The anti-inflammatory effects were linked to the inhibition of nitric oxide production in LPS-induced cells .

| Compound | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | COX-1 | 0.15 | Inhibition |

| This compound | COX-2 | 0.04 | Inhibition |

| Celecoxib | COX-2 | 0.05 | Reference |

Environmental Impact and Toxicity

The biological activity of naphthalene compounds extends beyond pharmacology into environmental science. Naphthalene is known for its biodegradability in aquatic ecosystems but has moderate toxicity to aquatic organisms.

Key Findings:

- Biodegradation : Naphthalene has a low potential for bioaccumulation in fish, with a bioconcentration factor (BCF) ranging from 895 to 999 L/kg .

- Toxicity : Acute toxicity studies indicate varying levels of toxicity across species; for instance, the LD50 for rats is greater than 2000 mg/kg while it ranges from 533 to 710 mg/kg in mice .

Case Study 1: Antitumor Efficacy

A study conducted on naphthalimide-diamine conjugates demonstrated their effectiveness against multiple cancer cell lines. The results indicated that modifications in the side chains significantly influenced their cytotoxic activity.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects of naphthalene derivatives revealed that specific substitutions on the naphthalene ring enhanced inhibitory effects on pro-inflammatory pathways.

Propriétés

IUPAC Name |

naphthalene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGZBMRXLADNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372756 | |

| Record name | naphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-67-6 | |

| Record name | 2,6-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | naphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.